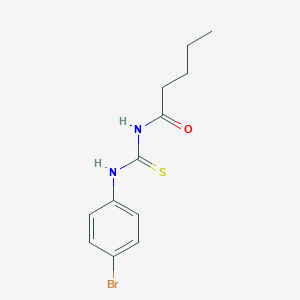![molecular formula C21H17N3O3S B399214 4-{[({4-nitro-2-methylanilino}carbothioyl)amino]carbonyl}-1,1'-biphenyl](/img/structure/B399214.png)
4-{[({4-nitro-2-methylanilino}carbothioyl)amino]carbonyl}-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[({4-nitro-2-methylanilino}carbothioyl)amino]carbonyl}-1,1'-biphenyl is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a biphenyl core linked to a carboxamide group and a nitrophenyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[({4-nitro-2-methylanilino}carbothioyl)amino]carbonyl}-1,1'-biphenyl typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of biphenyl-4-carbonyl chloride with 2-methyl-4-nitroaniline in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then treated with thiourea to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
4-{[({4-nitro-2-methylanilino}carbothioyl)amino]carbonyl}-1,1'-biphenyl undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The biphenyl core can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the biphenyl core.
Aplicaciones Científicas De Investigación
4-{[({4-nitro-2-methylanilino}carbothioyl)amino]carbonyl}-1,1'-biphenyl has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 4-{[({4-nitro-2-methylanilino}carbothioyl)amino]carbonyl}-1,1'-biphenyl involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. Additionally, the biphenyl core can intercalate with DNA, affecting its replication and transcription processes. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
- 2-methyl-4-nitrophenyl N-(4-methyl-3-nitrophenyl)carbamate
- Methyl N-(2-methyl-4-nitrophenyl)carbamate
Uniqueness
4-{[({4-nitro-2-methylanilino}carbothioyl)amino]carbonyl}-1,1'-biphenyl is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of both nitro and thiourea groups allows for a wide range of chemical transformations and potential biological activities .
Propiedades
Fórmula molecular |
C21H17N3O3S |
|---|---|
Peso molecular |
391.4g/mol |
Nombre IUPAC |
N-[(2-methyl-4-nitrophenyl)carbamothioyl]-4-phenylbenzamide |
InChI |
InChI=1S/C21H17N3O3S/c1-14-13-18(24(26)27)11-12-19(14)22-21(28)23-20(25)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-13H,1H3,(H2,22,23,25,28) |
Clave InChI |
OWSUWGHNFRXXKM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES canónico |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-methylphenyl)carbamothioyl]pentanamide](/img/structure/B399131.png)

![N-(3-{[(pentanoylamino)carbothioyl]amino}phenyl)propanamide](/img/structure/B399133.png)
![N-(3-{[(pentanoylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B399134.png)





![N-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-methylbutanamide](/img/structure/B399147.png)
![N-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl}pentanamide](/img/structure/B399148.png)
![3-methyl-N-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}butanamide](/img/structure/B399149.png)
![N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B399151.png)
![N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B399154.png)
